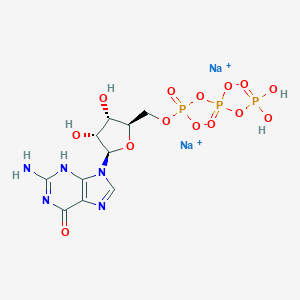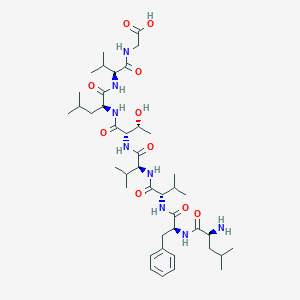
3-Methylquinoxaline-2-carboxylic acid
Übersicht
Beschreibung
MQCA is a major metabolite of olaquindox, an antibiotic and swine growth regulator . It induces cell cycle arrest at the S phase and is toxic to Chang liver cells in a concentration- and time-dependent manner . MQCA has been used as a marker of olaquindox use in livestock applications .
Synthesis Analysis
The synthesis of MQCA involves adopting 2-[(N-2-hydroxyethyl) amino formyl]-3-methyl quinoxaline-1, 4-dioxide (quinoxalcohol) as raw material. The process includes reduction through potassium iodide or sodium hydrosulfite, followed by product hydrolysis through alkaline and pH adjustment .Molecular Structure Analysis
The molecular formula of MQCA is C10H8N2O2 . The molecular weight is 188.18 .Chemical Reactions Analysis
MQCA is a major metabolite of olaquindox, an antibiotic and swine growth regulator . It is known to induce cell cycle arrest at the S phase and is toxic to Chang liver cells in a concentration- and time-dependent manner .Physical And Chemical Properties Analysis
MQCA has a density of 1.4±0.1 g/cm3, a boiling point of 347.1±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its solubility varies with different solvents: DMF: 25 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL, Ethanol: 25 mg/mL .Wissenschaftliche Forschungsanwendungen
Food Safety Testing
MQCA is used in food safety testing, particularly in the meat industry . A method based on a background fluorescence quenching immunochromatographic assay (bFQICA) was established for the simultaneous quantitative detection of MQCA and quinoxaline-2-carboxylic acid (QCA) in pork . This method is convenient and efficient, taking only 30 minutes for the detection of MQCA and QCA .
Chemiluminescent Immunoassay
MQCA is used in the development of a sensitive chemiluminescent competitive indirect enzyme-linked immunosorbent assay (CL-ciELISA) . This assay is based on immunomagnetic beads separation, purification, and enrichment for the simultaneous determination of MQCA and QCA in edible animal tissues . The results of this assay correlate well with those obtained in liquid chromatography-tandem mass spectrometry (LC-MS/MS), confirming its utility for the quantitation of MQCA and QCA in fish, shrimp, pork, and chicken .
Cell Cycle Research
MQCA has been found to induce cell cycle arrest at the S phase and is toxic to Chang liver cells in a concentration- and time-dependent manner . This makes it a useful compound in cell cycle research and potentially in the development of treatments for certain diseases.
Antibiotic Research
MQCA is a major metabolite of olaquindox, an antibiotic and swine growth regulator . This makes it relevant in the study of antibiotics and their effects on animal growth.
Wirkmechanismus
Target of Action
3-Methylquinoxaline-2-carboxylic acid (MQCA) is a major metabolite of olaquindox, an antibiotic and swine growth regulator It’s known that mqca can induce cell cycle arrest at the s phase in hepg2 cells , suggesting that it may interact with cellular components involved in cell cycle regulation.
Mode of Action
It has been observed that mqca can induce cell cycle arrest at the s phase in hepg2 cells . This suggests that MQCA may interact with cellular components involved in cell cycle regulation, leading to changes in cell proliferation.
Biochemical Pathways
MQCA has been associated with oxidative stress in HepG2 cells . It has been observed to damage the antioxidant defense abilities of these cells by reducing the activities of endogenous antioxidant enzymes, lowering glutathione concentration, and elevating malondialdehyde level . This suggests that MQCA may affect biochemical pathways related to oxidative stress and antioxidant defense.
Pharmacokinetics
Information on the pharmacokinetics of MQCA is limited. It’s known that mqca is a metabolite of olaquindox . As such, its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by the metabolic processes that convert olaquindox into MQCA.
Result of Action
The primary result of MQCA’s action is cytotoxicity in HepG2 cells . This cytotoxicity is manifested as cell cycle arrest at the S phase, which inhibits cell proliferation . Additionally, MQCA induces oxidative stress in these cells, which can lead to further cellular damage .
Action Environment
The action of MQCA may be influenced by various environmental factors. For instance, the metabolic processes that convert olaquindox into MQCA could be affected by factors such as the presence of other substances, the pH of the environment, and the temperature . .
Safety and Hazards
Zukünftige Richtungen
A novel rapid method based on a background fluorescence quenching immunochromatographic assay (bFQICA) was established for the simultaneous quantitative detection of MQCA and quinoxaline-2-carboxylic acid (QCA), which were efficiently extracted and enriched 4 times using immunomagnetic beads from pork . This method exhibited great advantages in convenience and efficiency, taking only 30 minutes for the detection of MQCA and QCA .
Eigenschaften
IUPAC Name |
3-methylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPNADFNSANIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424475 | |
| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxaline-2-carboxylic acid | |
CAS RN |
74003-63-7 | |
| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)